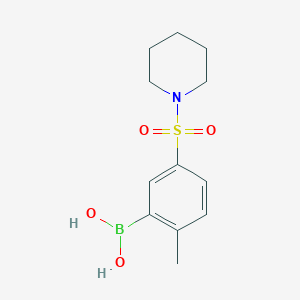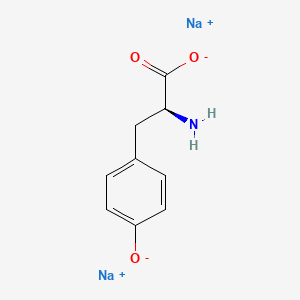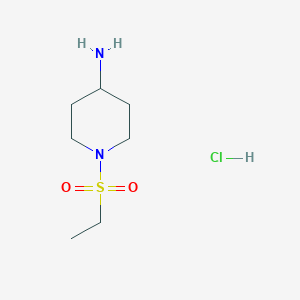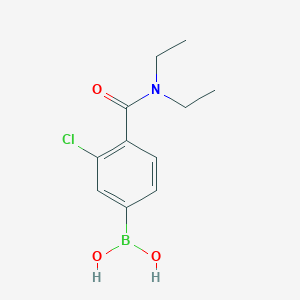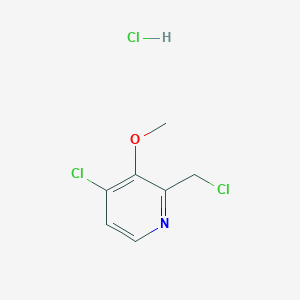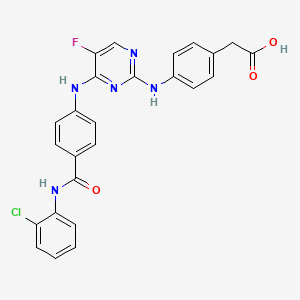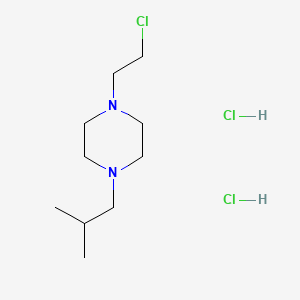
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
Übersicht
Beschreibung
Piperazine derivatives are a large class of chemical compounds, many of which have significant pharmacological properties. They contain a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of a suitable starting material with a piperazine ring. For example, N-substituted piperazines can be synthesized by reacting a piperazine ring with an alkyl or aryl halide .Molecular Structure Analysis
The molecular structure of piperazine derivatives depends on the specific substituents attached to the piperazine ring. These substituents can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions. These can include substitution reactions, redox reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives depend on their specific structure. These can include factors such as solubility, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Pharmaceutical Synthesis
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride belongs to the class of piperazine derivatives, which are widely used in pharmaceutical synthesis. These compounds serve as key intermediates in the development of various therapeutic agents. For instance, the synthesis of GBR-12909, a dopamine uptake inhibitor, involves a key coupling reaction with a compound structurally similar to 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride. This process is crucial for producing the compound in kilogram quantities, indicating its importance in large-scale pharmaceutical production (Ironside et al., 2002).
Role in Antimicrobial Agent Synthesis
Piperazine derivatives, including those related to 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride, are utilized in the synthesis of novel antimicrobial agents. For example, a study on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antibacterial and antifungal activities, surpassing standard drugs in some cases. This highlights the potential of piperazine derivatives in developing new antimicrobial therapies (Rajkumar et al., 2014).
Application in Antihypertensive Drug Synthesis
The synthesis of antihypertensive drugs also utilizes piperazine derivatives. An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive drug Doxazosin, demonstrates the significance of such compounds in this therapeutic area. This method enhances the yield and consistency, making it a valuable process in the pharmaceutical industry (Ramesh et al., 2006).
Involvement in Antidiabetic Compound Development
Piperazine derivatives are identified as new antidiabetic compounds. Studies involving 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have led to the identification of potent antidiabetic agents like PMS 812 (S-21663). These compounds are shown to increase insulin secretion, demonstrating their potential in diabetes treatment (Le Bihan et al., 1999).
Role in Antitumor Activity Studies
Piperazine derivatives are also explored for their antitumor activities. The synthesis and biological evaluation of various piperazine-linked compounds have revealed significant inhibitory activity against tumor cells. This suggests their potential as novel agents in cancer therapy (Ding et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-4-(2-methylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClN2.2ClH/c1-10(2)9-13-7-5-12(4-3-11)6-8-13;;/h10H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCLYEYZMBKACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661519 | |
| Record name | 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride | |
CAS RN |
34581-17-4 | |
| Record name | 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34581-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




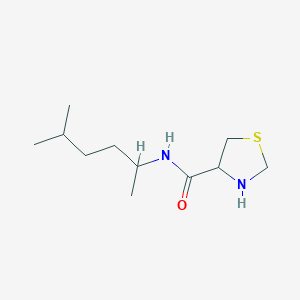
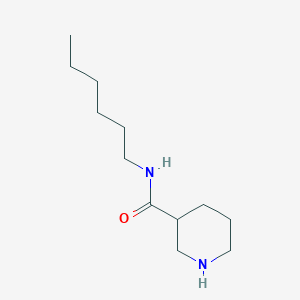
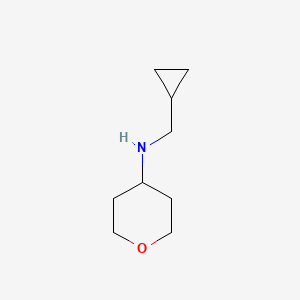

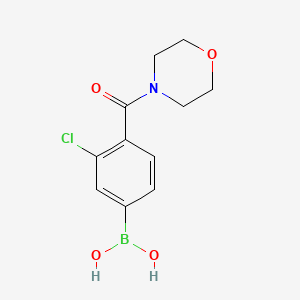
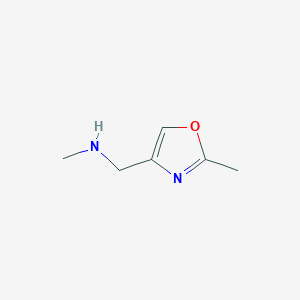
![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1418641.png)
